Molecular Weight and Lipophilic Efficiency Differentiate from Benzothiazole Analogs
The target compound has a significantly lower molecular weight (MW = 385.9 g/mol) and lipophilicity (XLogP3 = 2.1) compared to its closest benzothiazole analog, N-(benzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide (CAS 516452-99-6, MW = 435.9 g/mol, XLogP3 = 3.4). Its topological polar surface area (tPSA = 79 Ų) is also more favorable than the benzothiazole analog (tPSA = 112 Ų) [1]. These properties suggest superior ligand efficiency metrics and oral bioavailability potential per Lipinski’s Rule of Five.
| Evidence Dimension | Physicochemical drug-likeness parameters |
|---|---|
| Target Compound Data | MW = 385.9 g/mol; XLogP3 = 2.1; tPSA = 79 Ų; HBD = 1; HBA = 5 |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide: MW = 435.9 g/mol; XLogP3 = 3.4; tPSA = 112 Ų |
| Quantified Difference | ΔMW = -50 g/mol (11.5% reduction); ΔXLogP3 = -1.3; ΔtPSA = -33 Ų |
| Conditions | In silico predictions (PubChem, ZINC15 databases) |
Why This Matters
For procurement decisions in lead optimization programs, a lower molecular weight and tPSA offer greater synthetic tractability for further derivatization and improved compliance with drug-likeness filters.
- [1] PubChem. Compound Summary for CID 118404591 and related entries. National Center for Biotechnology Information. Accessed 2026. View Source
